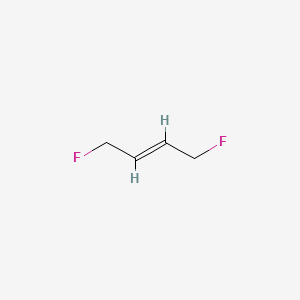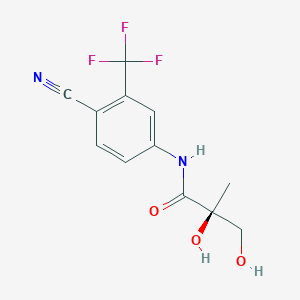
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is a complex organic compound that features a bicyclic structure with a fluorinated phenyl group. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material . The reaction conditions often involve the use of chiral catalysts and specific reagents to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen with an electrophile, facilitated by the presence of the fluorinated phenyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the compound .
Aplicaciones Científicas De Investigación
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The compound’s bicyclic structure also contributes to its stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Tropane Alkaloids: Compounds like atropine and scopolamine share a similar bicyclic structure and biological activity.
Fluorinated Phenyl Compounds: Other fluorinated phenyl derivatives exhibit similar chemical reactivity and applications.
Uniqueness
3-(alpha-Fluoro-alpha-phenyl)acetyl-8-methyl-3,8-diazabicyclo(3.2.1)octane is unique due to its specific combination of a fluorinated phenyl group and a bicyclic scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
57269-25-7 |
|---|---|
Fórmula molecular |
C15H19FN2O |
Peso molecular |
262.32 g/mol |
Nombre IUPAC |
2-fluoro-1-(7-methyl-2,7-diazabicyclo[3.2.1]octan-2-yl)-2-phenylethanone |
InChI |
InChI=1S/C15H19FN2O/c1-17-10-11-7-8-18(13(17)9-11)15(19)14(16)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
Clave InChI |
RRFYFJJGMAQPAG-UHFFFAOYSA-N |
SMILES canónico |
CN1CC2CCN(C1C2)C(=O)C(C3=CC=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)





![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)





